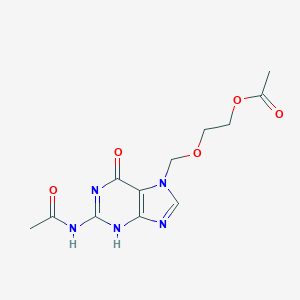

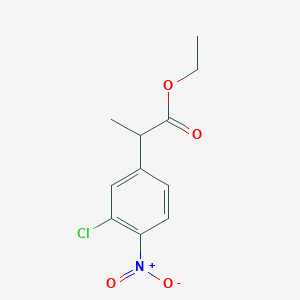

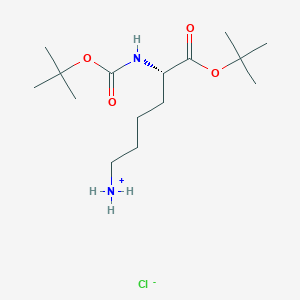

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Übersicht

Beschreibung

The compound "(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate" is a chiral molecule that is relevant in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and fine chemicals. The presence of tert-butyl and tert-butoxycarbonyl (Boc) groups suggests that it is a protected amino acid derivative, which is commonly used in peptide synthesis.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method could potentially be adapted for the synthesis of "(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate" by applying the appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a similar compound, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, was characterized using various techniques including 1H NMR, MS, IR, and X-ray diffraction . The compound crystallized in the orthorhombic space group and exhibited both inter and intramolecular hydrogen bonds. These structural features are important as they can influence the physical properties and reactivity of the molecule. The presence of a chiral center is also crucial for the biological activity of the compound.

Chemical Reactions Analysis

Although the specific chemical reactions of "(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate" are not detailed in the provided papers, the presence of amino and ester functional groups suggests that it could participate in a variety of chemical reactions. These could include reactions with nucleophiles and electrophiles, as well as potential use in peptide coupling reactions due to the Boc-protected amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural analysis of a related compound , we can infer that "(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate" would likely exhibit similar properties such as solubility in organic solvents, melting point, and specific optical rotation due to its chiral nature. The tert-butyl groups may also impart steric hindrance, affecting its reactivity and physical properties.

Wissenschaftliche Forschungsanwendungen

Precursor in Synthesis Processes

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate has been extensively utilized as a precursor in various synthesis processes. Notably, it has been used in the hydrogenation process to yield different compounds like trans-4-methylproline, demonstrating its versatility in organic synthesis (Nevalainen & Koskinen, 2001). Additionally, this chemical has been involved in the development of multigram asymmetric synthesis for the production of compounds such as (R)-tert-Bu4-DOTAGA, which is instrumental in the manufacturing of MRI contrast agents (Levy et al., 2009). The compound also plays a pivotal role in the synthesis of enantiopure non-natural alpha-amino acids, highlighting its importance in expanding the diversity of amino acid structures for various applications (Constantinou-Kokotou et al., 2001).

Catalyst in Enantioselective Reactions

The compound has been used as a phase transfer catalyst for enantioselective alkylation, revealing its potential in asymmetric synthesis. This function is crucial for creating compounds with specific stereochemistry, which is often required for biological activity (Corey & Noe, 2003).

Intermediate in Radioligand Synthesis

In the field of medical imaging, (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate serves as a precursor in the synthesis of radioligands, like fluvoxamine, used in PET scans. This application underscores its significance in facilitating non-invasive assessments of serotonin uptake sites in the human brain, contributing to our understanding and diagnosis of various neurological conditions (Matarrese et al., 1997).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-O-tert-butyl 5-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-14(2,3)21-12(18)10(8-9-11(17)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKEBKDWQGPJJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)